![molecular formula C18H14ClN5O2 B12167961 6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12167961.png)
6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide
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Overview
Description
6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide is a complex heterocyclic compound that features a quinoline core substituted with a chloro and hydroxy group, and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with 2-(1,2,4-triazolo[4,3-a]pyridin-3-yl)ethylamine under appropriate conditions to form the desired amide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 6-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide.
Reduction: Formation of 4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole moiety.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole structure.
Nefazodone: An antidepressant similar to trazodone.
Uniqueness
6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide is unique due to its specific combination of a quinoline core with a triazolopyridine moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Biological Activity
6-Chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide (CAS Number: 1630870-82-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H14ClN5O2 with a molecular weight of 367.8 g/mol. The structure features a quinoline core modified with a chloro and hydroxy group, as well as a triazole moiety that may contribute to its biological properties.
The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in cellular processes. Notably, it has been studied for its potential as a topoisomerase II inhibitor. Topoisomerases are crucial for DNA replication and transcription; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Bel-7404 (hepatocellular carcinoma).
- Mechanism : Induction of G2/M phase arrest leading to apoptosis via activation of caspase pathways.
Inhibition of Topoisomerase II
The compound has been shown to inhibit both TopoIIα and TopoIIβ enzymatic activities effectively. This dual inhibition is critical because TopoIIβ is often implicated in the proliferation of androgen receptor-positive prostate cancer cells. A study by Matias-Barrios et al. highlighted the potential for improved pharmacokinetic properties while retaining efficacy against these targets .
Case Studies
-
Study on Apoptosis Induction :
- Objective : To evaluate the apoptotic effects on MGC-803 cells.
- Findings : The compound significantly increased the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins.
- : Supports its potential as an anticancer agent through apoptosis induction.
-
In Vivo Efficacy :
- Model : Murine models were used to assess tumor growth inhibition.
- Results : Significant reduction in tumor size was observed when treated with the compound compared to controls.
Data Table: Biological Activity Summary
Activity Type | Cell Line | Mechanism | Effect |
---|---|---|---|
Anticancer | MGC-803 | G2/M Phase Arrest | Induces apoptosis |
Topoisomerase Inhibition | Various | Inhibition of TopoIIα/β | Suppresses cell proliferation |
Apoptosis Induction | HeLa | Caspase Activation | Increased apoptotic markers |
Properties
Molecular Formula |
C18H14ClN5O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14ClN5O2/c19-11-4-5-14-12(9-11)17(25)13(10-21-14)18(26)20-7-6-16-23-22-15-3-1-2-8-24(15)16/h1-5,8-10H,6-7H2,(H,20,26)(H,21,25) |
InChI Key |
VIDRUFLNZDUAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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